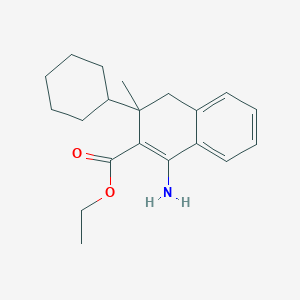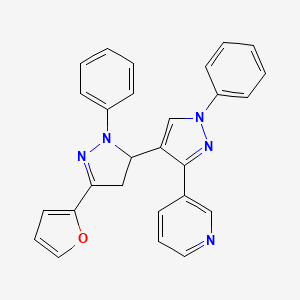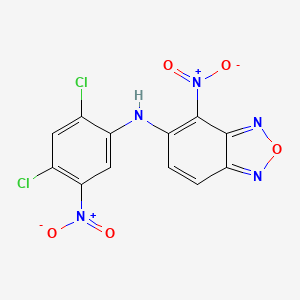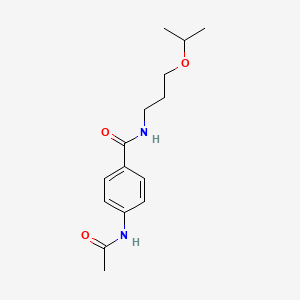
ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in the laboratory of Dr. Schubert at the Salk Institute for Biological Studies in La Jolla, California.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. This compound has been found to increase levels of a protein called ATP synthase in the brain, which is involved in energy production. Additionally, this compound has been found to increase levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in the brain. Studies have shown that this compound can reduce levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. Additionally, this compound has been found to reduce levels of tau protein, which forms tangles in the brains of Alzheimer's patients. This compound has also been found to reduce inflammation and oxidative stress in the brain, which are believed to contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate in lab experiments is that it has been found to be well-tolerated in animal models, with no significant side effects observed. Additionally, this compound has been found to be effective at relatively low doses, which may make it more cost-effective to use in experiments. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to test its effects.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate. One area of focus could be on optimizing the synthesis method to make the compound more cost-effective and scalable for use in clinical trials. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapies for neurodegenerative diseases. Finally, clinical trials could be conducted to test the safety and efficacy of this compound in humans, with the goal of developing a new treatment for Alzheimer's and other neurodegenerative diseases.
Métodos De Síntesis
The synthesis of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate involves several steps, starting with the reaction of 2-naphthol with ethyl bromoacetate to form ethyl 2-naphthoate. This intermediate is then reacted with cyclohexylamine and sodium hydride to form ethyl 1-amino-3-cyclohexyl-3-methyl-2-naphthalenecarboxylate. Finally, this compound is treated with trifluoroacetic acid to yield this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to have a variety of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease, as well as reduce inflammation and oxidative stress in the brain. Additionally, this compound has been found to have potential as a treatment for Parkinson's disease, Huntington's disease, and traumatic brain injury.
Propiedades
IUPAC Name |
ethyl 1-amino-3-cyclohexyl-3-methyl-4H-naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-23-19(22)17-18(21)16-12-8-7-9-14(16)13-20(17,2)15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKUUJKMCMOTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2CC1(C)C3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B4924275.png)
![3-[(2-methyl-4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924281.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4924285.png)
![4-({2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4924297.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4924306.png)
![2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4924320.png)
![isobutyl [(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]carbamate](/img/structure/B4924336.png)
![ethyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-1-piperidinecarboxylate](/img/structure/B4924340.png)

![2-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4924367.png)
![3-[(4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924375.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4924376.png)
